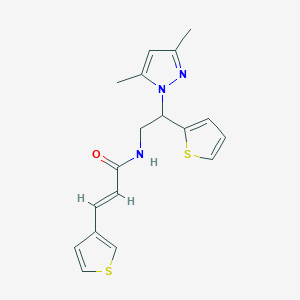

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Descripción general

Descripción

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling through a series of reactions:

Synthesis of 3,5-dimethyl-1H-pyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

Synthesis of 2-(thiophen-2-yl)ethylamine: This involves the reaction of thiophene-2-carboxaldehyde with ethylamine in the presence of a reducing agent.

Coupling Reaction: The final step involves the coupling of 3,5-dimethyl-1H-pyrazole and 2-(thiophen-2-yl)ethylamine with 3-(thiophen-3-yl)acryloyl chloride under basic conditions to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The pyrazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted pyrazole or thiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. The presence of both pyrazole and thiophene rings has been shown to enhance biological activity against various cancer cell lines. For instance, compounds with similar structures have exhibited significant cytotoxic effects against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

1.2 Antimicrobial Properties

Research indicates that pyrazole-thiophene hybrids possess notable antimicrobial activities. The compound has been tested against a range of pathogens, including bacteria and fungi, demonstrating effective inhibition of growth. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

1.3 Anti-inflammatory Effects

Studies have reported that certain pyrazole derivatives exhibit anti-inflammatory properties by modulating inflammatory mediators such as cytokines and prostaglandins. This suggests that (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide may also have therapeutic potential in treating inflammatory diseases .

Materials Science

2.1 Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research has shown that pyrazole-thiophene derivatives can be used as semiconductors in organic field-effect transistors (OFETs). Their ability to form stable thin films contributes to improved charge transport properties .

2.2 Photovoltaic Applications

The compound's ability to absorb light and convert it into electrical energy positions it as a potential candidate for organic photovoltaic devices. Studies suggest that incorporating such compounds into solar cell architectures could enhance light harvesting efficiency and overall energy conversion rates .

Agricultural Chemistry

3.1 Pesticidal Activity

Compounds containing pyrazole and thiophene moieties have been investigated for their pesticidal properties. Research indicates that this compound may act as an effective pesticide against various agricultural pests, providing a potential alternative to conventional chemical pesticides .

Summary Table of Applications

| Application Area | Specific Uses | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cells |

| Antimicrobial properties | Inhibition of bacterial and fungal growth | |

| Anti-inflammatory effects | Modulation of inflammatory mediators | |

| Materials Science | Organic electronics | Improved charge transport in OFETs |

| Photovoltaic applications | Enhanced light harvesting efficiency | |

| Agricultural Chemistry | Pesticidal activity | Effective against agricultural pests |

Mecanismo De Acción

The mechanism of action of (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pyrazole and thiophene rings can participate in π-π interactions, hydrogen bonding, or covalent bonding with biological macromolecules, leading to modulation of their activity.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide

- (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(furan-3-yl)acrylamide

- (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenyl)acrylamide

Uniqueness

The uniqueness of (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide lies in its combination of pyrazole and thiophene rings, along with the acrylamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a compound that integrates pyrazole and thiophene moieties, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features a central acrylamide linked to a pyrazole and two thiophene rings, which contribute to its biological properties.

Biological Activity Overview

The biological activities of compounds containing pyrazole and thiophene groups have been extensively studied. Key activities include:

- Anticancer Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The IC50 values for related compounds indicate promising anticancer potential .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Studies report compounds with IC50 values in the nanomolar range, suggesting strong anti-inflammatory activity .

- Antimicrobial Properties : Pyrazole derivatives exhibit broad-spectrum antimicrobial activity, making them potential candidates for treating infections .

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various pathways, including caspase activation.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may influence oxidative stress levels within cells, contributing to their anticancer effects.

Case Studies

Several studies highlight the biological activity of related compounds:

- Cytotoxicity Against Cancer Cells :

- Anti-inflammatory Activity :

- Antimicrobial Efficacy :

Data Table: Biological Activities Comparison

Propiedades

IUPAC Name |

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c1-13-10-14(2)21(20-13)16(17-4-3-8-24-17)11-19-18(22)6-5-15-7-9-23-12-15/h3-10,12,16H,11H2,1-2H3,(H,19,22)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDNZWGZANOLIJ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C=CC2=CSC=C2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C(CNC(=O)/C=C/C2=CSC=C2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.